

# A Comparative Guide to the Activity of SAR405: A Specific Vps34 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAR405 R enantiomer	
Cat. No.:	B560532	Get Quote

Initial Clarification on Stereochemistry:

Before delving into the specifics of SAR405's activity, it is crucial to address the topic of its enantiomers. The chemical structure of SAR405 contains two chiral centers, which means it exists as stereoisomers. However, publicly available chemical information, including its IUPAC name, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, and its SMILES representation, FC(F)(F) [C@H]1N(c3--INVALID-LINK--N4--INVALID-LINK--C)=O)CC1)Cc2cncc(c2)Cl, clearly indicate that SAR405 is a single, specific stereoisomer. Therefore, a comparison between the R and S enantiomers of SAR405 is not applicable, as the designation "SAR405" refers to this single, active molecule. This guide will focus on the activity and characteristics of this specific stereoisomer.

## **Quantitative Activity of SAR405**

SAR405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). Its inhibitory activity has been characterized through various biochemical and cellular assays.



Parameter	Value	Assay Condition	Reference
IC50	1.2 nM	Biochemical assay with recombinant human Vps34	[1][2]
Kd	1.5 nM	Binding affinity to Vps34	[1][2][3]
Cellular IC50	27 nM	GFP-FYVE cellular assay in HeLa cells	[4]
Cellular IC50	42 nM	Inhibition of autophagosome formation (mTOR inhibition-induced)	[1][2]
Cellular IC50	419 nM	Inhibition of starvation-induced autophagy in GFP- LC3 HeLa cells	[1][4]

## **Experimental Protocols**

Biochemical Vps34 Kinase Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Vps34.

- Reaction Setup: A reaction mixture is prepared containing recombinant human Vps34 enzyme, the lipid substrate phosphatidylinositol (PtdIns), and a buffer solution (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl2, 100 μM EDTA).
- Inhibitor Addition: SAR405 is added to the reaction mixture at varying concentrations. A
  control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [y-32P]-ATP.



- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the PtdIns substrate is measured. This is typically done by separating the phosphorylated lipid from the free ATP and quantifying the radioactivity.
- IC50 Calculation: The percentage of inhibition at each SAR405 concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a doseresponse curve.[5]

Cellular Autophagy Inhibition Assay (GFP-LC3):

This assay measures the effect of an inhibitor on the formation of autophagosomes in a cellular context.

- Cell Culture: HeLa cells stably expressing a Green Fluorescent Protein-tagged LC3 (GFP-LC3) are cultured in appropriate media.
- Induction of Autophagy: Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or by treatment with an mTOR inhibitor (e.g., AZD8055).
- Inhibitor Treatment: Cells are treated with varying concentrations of SAR405 during the autophagy induction period.
- Cell Fixation and Staining: After treatment, cells are fixed with paraformaldehyde, and the nuclei are stained with a fluorescent dye like Hoechst 33342.
- Imaging and Quantification: The formation of GFP-LC3 puncta, which represent autophagosomes, is visualized and quantified using fluorescence microscopy or high-content imaging systems.
- IC50 Calculation: The number of GFP-LC3 puncta per cell is counted, and the concentration of SAR405 that inhibits puncta formation by 50% is determined.[3]

## Signaling Pathways and Experimental Workflows



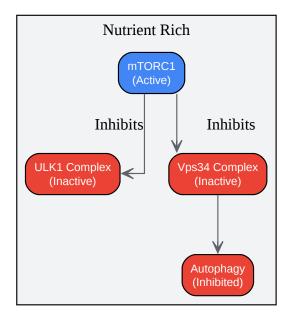


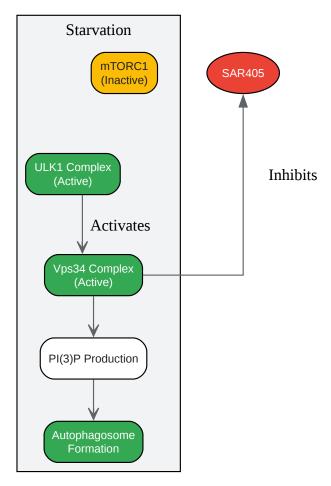


Vps34 Signaling Pathway in Autophagy:

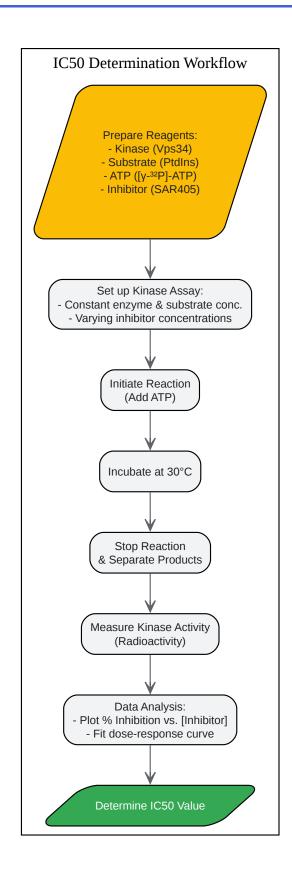
The following diagram illustrates the central role of Vps34 in the initiation of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by inhibiting the ULK1 and Vps34 complexes. During starvation, mTORC1 is inactivated, leading to the activation of the Vps34 complex, which produces PI(3)P, a key lipid for autophagosome formation.











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- To cite this document: BenchChem. [A Comparative Guide to the Activity of SAR405: A Specific Vps34 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560532#comparing-sar405-r-enantiomer-vs-s-enantiomer-activity]

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